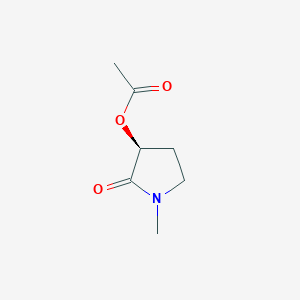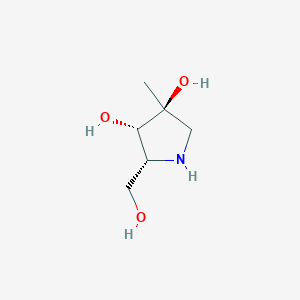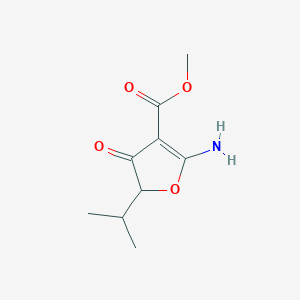
Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The industrial process also involves purification steps such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms to the molecule.
Substitution: The amino group or other functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methyl 2-amino-5-isopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure but differ in their functional groups and substituents.
Amino acid derivatives: Compounds with similar amino and carboxylate groups but different core structures.
Carboxylate esters: These compounds have similar ester functional groups but different ring systems or side chains.
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
methyl 2-amino-4-oxo-5-propan-2-ylfuran-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-4(2)7-6(11)5(8(10)14-7)9(12)13-3/h4,7H,10H2,1-3H3 |
Clave InChI |
RWMNPMKITPHPJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)C(=C(O1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


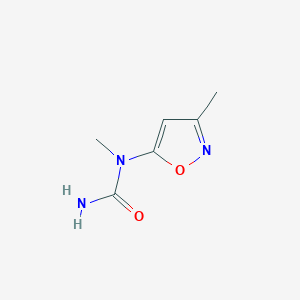
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)


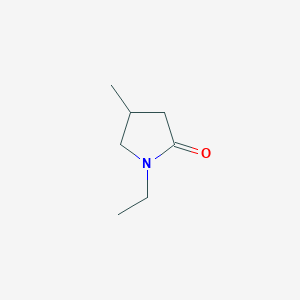

![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
